molecular formula C7H10N2OS B3138965 1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL CAS No. 474461-19-3

1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

Cat. No. B3138965
M. Wt: 170.23 g/mol
InChI Key: SAIKUHHTEDORHO-UHFFFAOYSA-N
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Patent
US06720427B2

Procedure details

A solution of 2-aminothiazole (7.1 g, 71 mmol) in THF (360mL) cooled to −78° C. was treated dropwise with n-BuLi (56.18 mL, 142 mmol) while maintaining an internal temperature less than or about equal to −60° C. After addition was completed, the solution was treated dropwise with chlorotrimethylsilane (18 mL, 142 mmol). The reaction solution was warmed to −10° C., then was cooled back to −78° C. n-Butyllithium (28.4 mL, 71 mmol) was added dropwise and after 10 minutes, cyclobutanone (5.33 mL, 71 mmol) was added dropwise. The solution was stirred for 1 hour at −78° C., was quenched with saturated ammonium chloride solution, and was warmed to 23° C. The reaction mixture was extracted with ethyl acetate (300 mL). The organic layer was washed with brine, was dried (MgSO4), was filtered, and solvent was removed in vacuo. The resulting residue was purified by silica gel chromatography (15:1→7:1 CHCl3—MeOH) to afford 7.24 g of 1-(2-amino-thiazol-5-yl)cyclobutanol. 1HNMR (400 MHz, DMSO-D6) δ 6.78 (s, 1H), 6.70 (s,2H), 5.58 (s,1H), 22 (m,4H), 1.69 (m, 1H), 1.50 (m,1H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
56.18 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
28.4 mL
Type
reactant
Reaction Step Four
Quantity
5.33 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Li]CCCC.Cl[Si](C)(C)C.[C:17]1(=[O:21])[CH2:20][CH2:19][CH2:18]1>C1COCC1>[NH2:1][C:2]1[S:3][C:4]([C:17]2([OH:21])[CH2:20][CH2:19][CH2:18]2)=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
56.18 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
28.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
5.33 mL
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was warmed to −10° C.
ADDITION
Type
ADDITION
Details
was added dropwise and after 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was quenched with saturated ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 23° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (15:1→7:1 CHCl3—MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC(=CN1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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